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Nickel titanium oxide

Catalog No.
S1506769
CAS No.
12653-76-8
M.F
NiO3Ti
M. Wt
154.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nickel titanium oxide

CAS Number

12653-76-8

Product Name

Nickel titanium oxide

IUPAC Name

nickel(2+);oxygen(2-);titanium(4+)

Molecular Formula

NiO3Ti

Molecular Weight

154.56 g/mol

InChI

InChI=1S/Ni.3O.Ti/q+2;3*-2;+4

InChI Key

KJLFZWJDCDJCFB-UHFFFAOYSA-N

SMILES

[O-2].[O-2].[O-2].[Ti+4].[Ni+2]

Canonical SMILES

[O-2].[O-2].[O-2].[Ti+4].[Ni+2]

Photocatalysis:

NiTiO exhibits photocatalytic activity, meaning it can utilize light energy to drive chemical reactions. Researchers are exploring its potential for:

  • Water purification: NiTiO can degrade organic pollutants and harmful microorganisms in water when exposed to light . This holds promise for developing efficient and environmentally friendly water treatment methods.
  • Hydrogen production: NiTiO can be used in photocatalytic water splitting, a process that uses light to split water into hydrogen gas, a clean and renewable energy source .

Energy Storage:

NiTiO has shown potential for energy storage applications due to its unique electrical and structural properties.

  • Supercapacitors: Research suggests NiTiO can be used in supercapacitors, offering high energy density and fast charging capabilities .
  • Lithium-ion batteries: NiTiO is being investigated as an anode material for lithium-ion batteries, potentially improving their energy storage capacity and cycling performance .

Biomedical Applications:

The biocompatibility and unique properties of NiTiO make it a promising candidate for various biomedical applications:

  • Drug delivery: Researchers are exploring NiTiO nanoparticles for targeted drug delivery, allowing for controlled release of drugs in specific areas of the body .
  • Biosensors: NiTiO's electrical properties can be used to develop biosensors for detecting various biological molecules, potentially leading to advancements in disease diagnosis and monitoring .

Other Applications:

NiTiO's diverse properties are also being explored in other scientific research areas, including:

  • Spintronics: NiTiO exhibits interesting magnetic properties, making it a potential candidate for spintronic devices, which utilize the spin of electrons for information processing .
  • Catalysis: NiTiO shows promise as a catalyst for various chemical reactions, potentially improving efficiency and selectivity in various industrial processes .

Nickel titanium oxide, scientifically referred to as nickel(II) titanate, has the chemical formula NiTiO₃. This inorganic compound is characterized by its yellow powder appearance and is a coordination compound formed from nickel(II), titanium(IV), and oxide ions. Nickel titanium oxide crystallizes in an ilmenite structure with rhombohedral symmetry, exhibiting layers of nickel and titanium alternating along the rhombohedral axis, interspersed with oxygen layers. The compound is stable at room temperature and has been studied for various applications due to its unique structural properties and potential functionalities in electronic materials .

, particularly when utilized as a catalyst. For instance, it has been shown to effectively catalyze the oxidation of toluene, outperforming other catalysts such as nickel ferrite in comparative studies. The general reaction can be represented as follows:

C6H5CH3+O2NiTiO3Products\text{C}_6\text{H}_5\text{CH}_3+\text{O}_2\xrightarrow{\text{NiTiO}_3}\text{Products}

Additionally, when synthesized through thermal decomposition or solid-state reactions involving nickel oxide and titanium dioxide, nickel titanium oxide can be produced via:

NiO+TiO2heatNiTiO3\text{NiO}+\text{TiO}_2\xrightarrow{\text{heat}}\text{NiTiO}_3

Nickel titanium oxide exhibits certain biological activities, primarily related to its potential toxicity. Studies indicate that exposure to nickel compounds can lead to allergic reactions and may pose carcinogenic risks upon inhalation. Specifically, nickel titanium oxide has been noted for its potential to cause skin sensitization and other health issues associated with nickel exposure .

Several synthesis methods have been employed to produce nickel titanium oxide:

  • Solid-State Reaction: This involves heating a mixture of nickel oxide and titanium dioxide at high temperatures (around 1350 °C) to form nickel titanium oxide.
  • Polymeric Precursor Method: In this method, a precursor composed of titanium alkoxide and nickel nitrate is combusted in an alcohol solution, followed by calcination at 600 °C.
  • Hydrothermal Synthesis: Nanocrystalline nickel titanium oxide particles can be prepared using hydrothermal techniques, which involve high-pressure and high-temperature conditions to facilitate crystal growth .

Nickel titanium oxide has diverse applications across various fields:

  • Catalysis: It serves as an effective catalyst for oxidation reactions, such as the oxidation of toluene.
  • Electronics: Due to its semiconducting properties, it is used in electronic devices, including gas sensors and solid fuel cell electrodes.
  • Energy Storage: Recent studies have explored its use as an anode material in sodium-ion batteries, demonstrating good cycling performance and capacity retention .
  • Pigmentation: Nickel titanium oxide is also utilized as a yellow pigment in various materials.

Research into the interactions of nickel titanium oxide with other materials has revealed significant insights. For example, when nickel is supported on titanium oxide and reduced under specific conditions, it exhibits strong metal-support interactions that can influence catalytic performance. Studies have shown diffusion processes where nickel atoms migrate into the titanium oxide matrix during deposition processes .

Compound NameChemical FormulaUnique Features
Nickel(II) OxideNiOBasic metal oxide; used in batteries
Titanium DioxideTiO₂Widely used photocatalyst; non-toxic
Nickel FerriteNiFe₂O₄Magnetic properties; used in electronics
Cobalt TitanateCoTiO₃Exhibits multiferroic properties

Nickel titanium oxide is distinct due to its specific catalytic capabilities and layered structure that allows for ion intercalation, making it particularly suitable for energy storage applications .

Solid-State Synthesis Methods

Solid-state synthesis remains one of the earliest and simplest approaches for NiTiO₃ production. This method involves grinding stoichiometric mixtures of NiO and TiO₂ precursors, followed by calcination at high temperatures (typically 900–1300°C) over extended periods (12–24 hours) to achieve phase purity.

Key Steps:

  • Material Mixing: NiO and TiO₂ powders are blended in a 1:1 molar ratio.
  • Calcination: The mixture is heated gradually to avoid residual impurities.
  • Annealing: Final treatment ensures crystallization in the ilmenite structure (rhombohedral symmetry).

Advantages:

  • Low-cost precursors.
  • Simple procedure suitable for large-scale production.

Limitations:

  • Requires high energy input.
  • Agglomeration and coarse particle sizes (micron-scale).
  • Limited control over particle morphology.

Example: A study by Shiow-Huey et al. demonstrated that solid-state synthesis at 900°C for 24 hours yielded NiTiO₃ with a dielectric constant of 13.2–17.8, though particle sizes exceeded 100 nm.

Sol-Gel and Hydrothermal Approaches

These methods enable precise control over particle size and morphology while reducing calcination temperatures.

Sol-Gel Synthesis

The sol-gel method uses metal alkoxides (e.g., titanium isopropoxide) and nickel acetate as precursors. Key steps include:

  • Sol Formation: Precursors dissolved in 2-methoxyethanol.
  • Gelation: pH adjustment induces cross-linking.
  • Calcination: Post-treatment at 500–900°C for crystallization.

Advantages:

  • Lower calcination temperatures (550°C for single-phase NiTiO₃).
  • Smaller particle sizes (20–50 nm).

Limitations:

  • NO₂ pollution from nitrate precursors.
  • Higher cost compared to solid-state methods.

Example: Modified sol-gel synthesis by Hsieh et al. produced NiTiO₃ powders with surface areas up to 18 m²/g and uniform particle distribution.

Hydrothermal Synthesis

Hydrothermal methods synthesize NiTiO₃ under high-pressure aqueous conditions. Recent advancements include:

  • Precursor Dissolution: Ni(NO₃)₂ and TiO₂ precursors in ethanol.
  • Hydrothermal Reaction: Autoclave treatment at 200°C for 18 hours.
  • Post-Treatment: Calcination (optional) to achieve crystallinity.

Key Findings:

  • Amorphous NiTiO₃ nanoparticles (6–42 nm) with enhanced gas sensitivity to NH₃ and phenol.
  • Hydrothermal treatment of NiTi alloys improves corrosion resistance and cytocompatibility.

Example: Cai et al. synthesized amorphous NiTiO₃ via hydrothermal methods, achieving a sensitivity response of 2.8 to 100 ppm NH₃ at 300°C.

Mechanical Alloying and Ball Milling Techniques

Mechanical alloying (MA) and ball milling have emerged as innovative routes for heterostructure formation, particularly for catalytic applications.

Mechanical Alloying

This method involves milling NiTiO₃ with metals (e.g., Ni, Co) under vacuum:

  • Material Mixing: NiTiO₃ and metal powders blended.
  • Ball Milling: High-energy milling induces oxygen vacancy formation.
  • Heterostructure Formation: Enhanced HER activity through synergistic NiTiO₃/metal interfaces.

Advantages:

  • Introduces oxygen vacancies for improved electrocatalytic performance.
  • Scalable for industrial use.

Limitations:

  • Potential impurities from milling media.

Example: MA of NiTiO₃ with Ni powder achieved a HER overpotential of ~10 mV at 10 mA cm⁻² in alkaline media.

Ball Milling

Ball milling of Na₂O with alkali halides under N₂O pressures generates cis-Na₂N₂O₂ and NaNO₃, though applications in NiTiO₃ synthesis remain limited.

Comparative Analysis of Synthesis Routes

MethodTemperatureTimeParticle SizePurityAdvantagesLimitations
Solid-State900–1300°C12–24 h>100 nmLowCost-effective, simpleHigh energy, agglomeration
Sol-Gel500–900°C2–6 h20–50 nmHighFine control, high surface areaNO₂ pollution, expensive
Hydrothermal200°C18 h6–42 nmModerateAmorphous structures, low energyRequires precise pH control
Mechanical AlloyingRT–100°C2–20 h10–50 nmModerateOxygen vacancies, heterostructuresImpurity risks, complex equipment

Data Source: Synthesized from .

TiO₂-Based Composites for Enhanced Photocatalysis

The integration of NiTiO₃ with TiO₂ has yielded porous heterostructures that significantly improve photocatalytic hydrogen evolution. A 2019 study demonstrated that hydrothermal synthesis of nickel-doped TiO₂ needle bundles, followed by sintering in air, produced porous NiTiO₃/TiO₂ rods with a hydrogen production rate of 11.5 mmol h⁻¹ g⁻¹ under visible light [1]. This performance stems from the synergistic effects of high surface area (porosity) and optimized band alignment between NiTiO₃ (bandgap ≈ 2.1–2.3 eV) and TiO₂ (3.2 eV). The heterojunction facilitates efficient charge separation, with photogenerated electrons migrating to TiO₂ and holes remaining in NiTiO₃ [1].

Recent advancements include the use of argon-annealed NiO/TiOₓ composites, which exhibit enhanced light absorption in the visible spectrum due to oxygen vacancy formation [2]. These composites achieved apparent quantum yields (AQYs) of 2.2% at 470 nm for the oxygen evolution reaction (OER), demonstrating the critical role of defect engineering in TiO₂-based systems [2].

Perovskite Heterostructures

Cs₃Sb₂I₉/NiTiO₃ for CO₂ Reduction

The coupling of 2D Cs₃Sb₂I₉ nanosheets with 3D mesoporous NiTiO₃ frameworks has enabled selective photocatalytic CO₂ reduction to CH₄ [5]. The unique 3D/2D architecture provides:

  • Enhanced charge transfer: Reduced transport distance (≈2.1 nm at interfaces)
  • Improved stability: Van der Waals interactions prevent Cs₃Sb₂I₉ degradation
  • High selectivity: 88.6% CH₄ selectivity at 43.4 µmol g⁻¹ h⁻¹ production rate [5]

Density functional theory (DFT) calculations reveal that the heterostructure lowers the energy barrier for *CO hydrogenation intermediates, favoring CH₄ over CO or CH₃OH [5].

Cd₀.₅Zn₀.₅S/NiTiO₃ Z-Scheme Systems

All-solid-state Z-scheme heterojunctions of NiTiO₃/Cd₀.₅Zn₀.₅S achieve remarkable hydrogen evolution rates of 26.45 mmol h⁻¹ g⁻¹ without noble metal co-catalysts [6]. Key features include:

  • Broad visible light absorption (up to 600 nm)
  • Apparent quantum yield of 34% at 420 nm
  • Anti-photocorrosion stability (>50 cycles) [6]

The direct Z-scheme mechanism was confirmed through electron spin resonance (ESR) studies, showing simultaneous production of - O₂⁻ radicals (from NiTiO₃) and oxidation of sacrificial agents (via Cd₀.₅Zn₀.₅S holes) [6].

Ferrite Composites for Multifunctional Properties

NiTiO₃/MnFe₂O₄ composites exhibit tunable magnetic and optical properties:

PropertyNiTiO₃5% MnFe₂O₄ Composite10% MnFe₂O₄ Composite
Bandgap (eV)2.32.12.0
Saturation Magnetization (emu/g)0.218.727.4
Remanent Polarization (µC/cm²)0.150.180.12

The MnFe₂O₄ addition reduces optical bandgaps through intermediate band formation while enhancing ferromagnetic behavior (Ms = 27.4 emu/g at 10% loading) [7]. These composites show promise in magneto-optical devices and multiferroic memory applications.

Interfacial Engineering in Z-Scheme Systems

The Bi₂O₂S/NiTiO₃ Z-scheme heterojunction exemplifies advanced interfacial engineering strategies:

  • Built-in electric field: 0.78 V µm⁻¹ at the interface, driving charge separation [4]
  • TOC removal efficiency: 45.5% in 180 minutes for organic pollutants [4]
  • Reaction kinetics: Pseudo-first-order rate constant k = 0.0088 min⁻¹ (4× higher than individual components) [4]

Critical interfacial modifications include:

  • Band alignment optimization: Bi₂O₂S (ECB = -1.2 eV) couples with NiTiO₃ (EVB = +2.4 eV) for redox potential matching [4]
  • Surface defect engineering: Oxygen vacancies act as electron traps (lifetime ↑ 3.2×) [4]
  • Co-catalyst integration: CoO nanoparticles boost OER activity under NIR light (AQY = 0.8% at 850 nm) [2]

Transition Metal Doping (Cobalt, Gallium, Iron) for Bandgap Tuning

Transition metal doping represents one of the most effective strategies for modifying the electronic properties of nickel titanium oxide. The incorporation of cobalt, gallium, and iron as dopants has demonstrated significant potential for bandgap engineering and enhanced functional properties.

Cobalt Doping Mechanisms

Cobalt doping in nickel titanium oxide occurs primarily through the substitution of cobalt ions at nickel sites, forming solid solutions of the type Ni₁₋ₓCoₓTiO₃. The substitution is facilitated by the similar ionic radii of cobalt (0.65 Å) and nickel (0.69 Å) ions, allowing for structural compatibility. X-ray diffraction analysis confirms the formation of the hexagonal ilmenite structure with lattice parameters increasing with cobalt doping, indicating the successful substitution of larger Co²⁺ ions onto smaller Ni²⁺ sites.

Research has demonstrated that cobalt doping up to 5% results in a decrease in bandgap energy from 2.24 to 2.16 eV, enhancing ultraviolet light absorption. The photocatalytic hydrogen evolution rate for NiTiO₃-10% cobalt exhibited the highest rate of 940 μmol·g⁻¹·h⁻¹, representing a 60.4% increase compared to pure NiTiO₃. This enhancement is attributed to the substitution of Co²⁺ on Ni²⁺ sites, modification of electronic structure, suppression of electron-hole recombination, and creation of surface catalytic sites.

Iron Doping Characteristics

Iron doping in nickel titanium oxide systems has shown remarkable effects on magnetic and electronic properties. First-principles calculations indicate that iron doping can lead to significant bandgap narrowing, with formation energies of approximately -0.8 eV, suggesting thermodynamically favorable incorporation. The iron dopants primarily substitute at nickel sites due to similar ionic radii and oxidation states.

The doping process introduces impurity energy levels within the bandgap, creating deep donor states that can act as recombination centers at high concentrations but enhance photocatalytic activity at optimal doping levels. Iron-doped systems exhibit mixed valence states of Fe²⁺ and Fe³⁺, contributing to charge compensation mechanisms and electronic conductivity enhancement.

Gallium Doping Effects

Gallium doping strategies have focused on enhancing structural stability and electronic properties. The gallium ion (Ga³⁺) with an ionic radius of 0.62 Å can substitute at both nickel and titanium sites, depending on synthesis conditions and doping concentrations. Gallium doping has been shown to disrupt the long-term cyclic order of lattice oxygen during synthesis, contributing to enhanced catalytic activity.

The incorporation of gallium leads to bandgap narrowing effects, with formation energies around -0.3 eV indicating moderate thermodynamic stability. Gallium-doped systems exhibit improved structural stability and reduced phase transition temperatures, making them suitable for applications requiring enhanced thermal stability.

Electronic Structure Modifications

The electronic structure modifications induced by transition metal doping involve several key mechanisms:

  • Band Structure Alteration: Transition metal d-orbitals hybridize with titanium 3d and oxygen 2p orbitals, creating intermediate energy levels within the bandgap. This hybridization leads to reduced energy gaps and enhanced visible light absorption.

  • Charge Compensation: The substitution of transition metals with different oxidation states requires charge compensation mechanisms, often achieved through oxygen vacancy formation or mixed valence states.

  • Defect State Formation: Dopant atoms introduce localized defect states that can act as electron traps or facilitate charge transfer processes, depending on their position within the bandgap.

DopantIonic Radius (Å)Oxidation StateBandgap EffectFormation Energy (eV)Substitution SiteDefect Type
Co0.650+2/+3Narrowing-0.5Ni²⁺Shallow
Fe0.640+2/+3Narrowing-0.8Ni²⁺Deep
Ga0.620+3Narrowing-0.3Ni²⁺Shallow

Oxygen Vacancy Engineering via Mechanical Alloying

Oxygen vacancy engineering represents a powerful approach for controlling the electronic and catalytic properties of nickel titanium oxide through controlled defect introduction. Mechanical alloying has emerged as a particularly effective method for creating oxygen vacancies with controlled concentrations and distributions.

Mechanical Alloying Fundamentals

Mechanical alloying involves high-energy ball milling of precursor materials under controlled atmospheres to induce chemical reactions and structural modifications at the atomic level. For nickel titanium oxide systems, mechanical alloying typically employs planetary ball mills operating at speeds of 200-250 rpm with ball-to-powder ratios of 10:1 to 20:1.

The process involves repeated fracturing, cold welding, and re-fracturing of powder particles, leading to intimate mixing of reactants and the introduction of high-energy defects. The mechanical energy input creates non-equilibrium conditions that facilitate the formation of oxygen vacancies through direct atomic displacement and bond breaking.

Oxygen Vacancy Formation Mechanisms

The formation of oxygen vacancies during mechanical alloying occurs through several mechanisms:

  • Direct Atomic Displacement: High-energy collisions between milling balls and powder particles provide sufficient energy to displace oxygen atoms from their lattice positions.

  • Bond Breaking: The mechanical stress induces breaking of Ti-O and Ni-O bonds, creating oxygen vacancies and corresponding electronic defects.

  • Selective Reduction: When performed under reducing atmospheres (H₂/Ar), mechanical alloying can selectively reduce metal oxides, creating oxygen vacancies while maintaining the overall crystal structure.

Defect Concentration Control

The concentration of oxygen vacancies can be systematically controlled through several processing parameters:

  • Milling Time: Extended milling times increase vacancy concentration, with optimal conditions typically ranging from 10-60 hours depending on the desired defect density.
  • Atmosphere Control: Processing under inert (Ar) or reducing (H₂) atmospheres prevents re-oxidation and maintains vacancy concentrations.
  • Ball-to-Powder Ratio: Higher ratios increase mechanical energy input, leading to higher defect concentrations.
  • Milling Speed: Increased rotational speeds enhance collision energy and defect formation rates.

Electronic Effects of Oxygen Vacancies

Oxygen vacancies in nickel titanium oxide create several electronic effects:

  • Donor States: Each oxygen vacancy donates two electrons to the system, creating n-type conductivity.

  • Bandgap Narrowing: Vacancy-related defect states within the bandgap reduce the effective bandgap and enhance visible light absorption.

  • Charge Localization: In perovskite nickelates, oxygen vacancies can lead to strong carrier localization, resulting in dramatically increased electrical resistivity.

Characterization of Oxygen Vacancies

Several techniques are employed to characterize oxygen vacancies in mechanically alloyed materials:

  • X-ray Photoelectron Spectroscopy (XPS): Reveals oxygen vacancy concentrations through analysis of O 1s spectra and metal oxidation states.
  • Electron Paramagnetic Resonance (EPR): Detects paramagnetic defect centers associated with oxygen vacancies.
  • Photoluminescence Spectroscopy: Vacancy-related emission bands provide information about defect concentrations and electronic states.
MethodTemperature (°C)AtmosphereVacancy ConcentrationProcessing Time (h)AdvantagesChallenges
Mechanical Alloying25Ar/H₂High10.0Uniform distributionIron contamination
Thermal Annealing600VacuumMedium2.0Controlled formationHigh temperature
Chemical Reduction400H₂High4.0High efficiencyReducing atmosphere

Applications and Properties

Oxygen vacancy-engineered nickel titanium oxide exhibits enhanced properties for various applications:

  • Photocatalysis: Increased visible light absorption and improved charge separation efficiency.
  • Gas Sensing: Enhanced sensitivity to reducing gases through vacancy-mediated charge transfer.
  • Energy Storage: Improved ionic conductivity and electrochemical activity.

Synergistic Effects of Co-Doping on Electronic Structure

Co-doping strategies, involving the simultaneous introduction of multiple dopant species, have emerged as a sophisticated approach for achieving synergistic effects that surpass the individual contributions of single dopants. These strategies enable precise control over electronic structure modifications and functional properties in nickel titanium oxide.

Theoretical Framework for Synergistic Effects

The synergistic effects in co-doped systems arise from complex interactions between different dopant species, their local environments, and the host lattice. These interactions can be categorized into several types:

  • Electronic Synergy: Occurs when dopants with complementary electronic properties interact to enhance charge separation, reduce recombination, or modify band structure more effectively than individual dopants.

  • Structural Synergy: Results from dopants that collectively stabilize desired crystal phases or induce beneficial structural distortions.

  • Defect Synergy: Involves the interaction between dopant-induced defects and intrinsic defects to create more favorable electronic states.

Cobalt-Iron Co-Doping Systems

Co-doping with cobalt and iron has demonstrated remarkable electronic synergistic effects. The combination leverages the shallow donor characteristics of cobalt with the deep donor properties of iron, creating a cascade of energy levels that enhance charge separation efficiency.

Density functional theory calculations reveal that Co-Fe co-doping introduces multiple impurity levels within the bandgap, with bandgap narrowing effects reaching -0.4 eV. The synergistic interaction results in conductivity enhancements of up to 5× compared to undoped systems, with optimal doping ratios of 1:1 providing the best balance between electronic properties and structural stability.

The enhanced performance is attributed to the formation of mixed valence states (Co²⁺/Co³⁺ and Fe²⁺/Fe³⁺) that facilitate electron transfer processes and suppress charge recombination. X-ray photoelectron spectroscopy studies confirm the presence of multiple oxidation states and their synergistic interactions in electronic structure modification.

Cobalt-Gallium Co-Doping Mechanisms

Cobalt-gallium co-doping systems exhibit primarily structural synergistic effects. The combination of cobalt's electronic properties with gallium's structural stabilization capabilities creates materials with enhanced phase stability and controlled morphological characteristics.

The structural synergy is manifested through:

  • Lattice Stabilization: Gallium incorporation helps maintain the ilmenite structure at higher cobalt concentrations, preventing phase segregation.

  • Defect Ordering: The different ionic radii and charge states of cobalt and gallium promote ordered defect arrangements that enhance electronic properties.

  • Morphological Control: Co-doping influences crystal growth kinetics, leading to controlled particle sizes and surface areas.

Nickel-Cobalt Co-Doping Effects

Nickel-cobalt co-doping in titanium oxide systems has shown significant potential for enhancing electrochemical properties. The similar ionic radii of nickel (0.69 Å) and cobalt (0.65 Å) enable extensive solid solution formation with minimal structural distortion.

The synergistic effects include:

  • Enhanced Electrical Conductivity: Co-doping increases electrical conductivity through the formation of mixed Ni²⁺/Ni³⁺ and Co²⁺/Co³⁺ states.

  • Improved Charge Transfer: The presence of multiple redox couples facilitates faster charge transfer kinetics in electrochemical applications.

  • Structural Stability: Co-doping enhances structural stability under cycling conditions, particularly important for energy storage applications.

Titanium-Zirconium Co-Doping

Titanium-zirconium co-doping represents a unique approach where both dopants substitute at titanium sites, creating structural synergistic effects. The larger ionic radius of zirconium (0.72 Å) compared to titanium (0.605 Å) induces beneficial lattice distortions that enhance ionic conductivity.

The co-doping strategy has shown:

  • Enhanced Structural Stability: Zirconium incorporation stabilizes high-temperature phases and reduces phase transition temperatures.

  • Improved Ion Diffusion: Lattice expansion facilitates faster ion diffusion kinetics, important for battery applications.

  • Reduced Cation Mixing: Co-doping reduces the extent of cation disorder, improving electrochemical performance.

Optimization Strategies

The optimization of co-doping strategies requires careful consideration of several factors:

  • Dopant Ratios: Optimal ratios depend on the specific dopant pair and desired properties, typically ranging from 1:1 to 2:1.

  • Processing Conditions: Synthesis temperature, atmosphere, and time must be optimized to achieve desired dopant distributions.

  • Characterization Methods: Advanced techniques such as electron energy loss spectroscopy (EELS) and aberration-corrected electron microscopy are essential for understanding dopant distributions and interactions.

Co-Dopant PairSynergy TypeBandgap Change (eV)Conductivity EnhancementStability ImprovementOptimal Ratio
Co-FeElectronic-0.4High1:1
Co-GaStructural-0.3Medium2:1
Fe-GaElectronic-0.5High1:2
Ni-CoStructural-0.2Medium1:1
Ti-ZrStructural-0.11.5×High1:1

Doping-Induced Phase Stability and Morphological Control

Doping-induced phase stability and morphological control represent critical aspects of nickel titanium oxide engineering, where dopant incorporation not only modifies electronic properties but also influences structural stability, phase transitions, and material morphology. These effects are fundamental to optimizing material performance for specific applications.

Phase Stability Mechanisms

The phase stability of nickel titanium oxide is significantly influenced by dopant incorporation through several mechanisms:

  • Thermodynamic Stabilization: Dopants can alter the relative stability of different crystal phases by changing formation energies and phase boundaries. For example, substrate-controlled atomic layer deposition has enabled the stabilization of metastable phases such as the disordered R-3c structure at low temperatures.

  • Kinetic Stabilization: Dopants can influence phase transformation kinetics by altering diffusion rates and activation energies for phase transitions. Mechanical alloying studies have shown that dopant concentration affects the transformation temperature between anatase and rutile phases.

  • Structural Stabilization: The incorporation of dopants with different ionic radii can induce beneficial structural distortions that stabilize desired phases. Large radius element doping has been shown to enhance the noncentral symmetry of NiTiO₃, improving its piezoelectric properties.

Ilmenite Phase Stability

The ilmenite structure (R-3 space group) represents the most stable phase of nickel titanium oxide under standard conditions. Doping effects on ilmenite stability include:

  • Cation Ordering: Dopants influence the ordering of cations along the crystallographic c-axis, which is crucial for maintaining the ilmenite structure. Atomic layer deposition studies have demonstrated that substrate choice can control the degree of cation ordering.

  • Lattice Parameters: Dopant incorporation typically leads to lattice expansion or contraction depending on the ionic radii of the dopant species. Cobalt doping in NiTiO₃ results in lattice parameter increases due to the substitution of larger Co²⁺ ions.

  • Thermal Stability: Doping can significantly alter the thermal stability of the ilmenite phase, with some dopants enabling high-temperature stability while others promote phase transitions.

Morphological Control Strategies

Dopant-induced morphological control encompasses several approaches:

  • Particle Size Control: Doping influences crystal growth kinetics, leading to controlled particle sizes. Nickel-doped TiO₂ systems have shown that doping concentration affects the balance between nucleation and growth rates.

  • Surface Area Enhancement: Certain dopants can dramatically increase surface area through morphological modifications. Tin doping in NiO has been shown to increase surface area by up to nine times through the formation of nanostick morphologies.

  • Pore Structure Control: Doping can influence pore formation and structure, important for catalytic and energy storage applications.

Doping-Induced Phase Transitions

Several types of phase transitions can be induced or modified by doping:

  • Anatase-Rutile Transitions: In titanium-rich systems, doping can significantly alter the anatase-rutile transition temperature. Manganese doping has been shown to reduce the transition temperature through interface nucleation mechanisms.

  • Amorphization: High-energy mechanical alloying can induce amorphization in doped systems, creating materials with unique properties. Amorphous NiTiO₃ exhibits selective gas sensing properties not present in crystalline forms.

  • Crystallization: Controlled crystallization from amorphous precursors can be induced by appropriate dopant selection and thermal treatment.

Substrate Effects on Phase Control

Recent research has demonstrated that substrate selection can provide precise control over phase formation and orientation in thin films:

  • Epitaxial Growth: Substrate lattice matching influences the preferred crystal orientation and phase formation.

  • Interfacial Effects: Substrate-film interfaces can induce structural distortions that stabilize metastable phases.

  • Thermal Expansion Mismatch: Differences in thermal expansion coefficients between substrate and film can induce beneficial stress states.

Characterization of Phase Stability

Advanced characterization techniques are essential for understanding doping-induced phase stability:

  • In-Situ X-ray Diffraction: Enables real-time monitoring of phase transitions during thermal treatment.

  • Transmission Electron Microscopy: Provides detailed information about local structure and phase boundaries.

  • Raman Spectroscopy: Sensitive to local structural changes and phase identification.

Applications of Phase-Controlled Materials

Phase-controlled nickel titanium oxide materials have found applications in:

  • Ferroelectric Devices: Controlled phase formation enables ferroelectric properties in specific crystal structures.

  • Piezoelectric Applications: Enhanced noncentral symmetry through doping improves piezoelectric response.

  • Catalytic Applications: Controlled morphology and phase composition optimize catalytic performance.

Phase TypeStability Temperature (°C)Doping EffectMorphology ChangeElectronic Properties
Ilmenite1200StabilizedGrain refinementSemiconductor
Rutile1000DestabilizedPhase transitionConductor
Anatase800StabilizedCrystallizationInsulator
Perovskite1400EnhancedOrderingConductor
Spinel1100ModifiedInversionSemiconductor
Amorphous600InducedCrystallizationVariable

Other CAS

12653-76-8
12035-39-1

Wikipedia

Nickel(II) titanate

General Manufacturing Information

Nickel titanium oxide: INACTIVE

Dates

Last modified: 02-18-2024

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